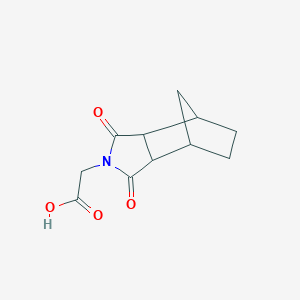
(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241987. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid is a compound with significant biological activity, primarily studied for its potential therapeutic applications. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃NO₄
- Molecular Weight : 223.2252 g/mol
- CAS Number : 26785-97-7
The structure of this compound features a dioxoisoindole framework, which is crucial for its biological activity. The compound's unique stereochemistry contributes to its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Anti-inflammatory Activity : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, indicating its role as an antioxidant.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. The compound appears to modulate this pathway, reducing inflammation.
- Regulation of Reactive Oxygen Species (ROS) : By decreasing ROS levels, the compound may prevent oxidative damage in cells.
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound significantly reduced levels of TNF-alpha and IL-6 after induced inflammation. The results indicated a dose-dependent response with a notable decrease in paw edema compared to control groups.
Study 2: Neuroprotection in Ischemic Models
In a model of ischemic stroke, treatment with the compound resulted in reduced infarct size and improved neurological scores. Histological analysis revealed decreased neuronal loss and enhanced survival of neurons in treated animals.
Data Tables
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-7(14)4-12-10(15)8-5-1-2-6(3-5)9(8)11(12)16/h5-6,8-9H,1-4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOORNQXSKWLPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311373 |
Source


|
| Record name | (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26785-97-7 |
Source


|
| Record name | MLS003115239 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














